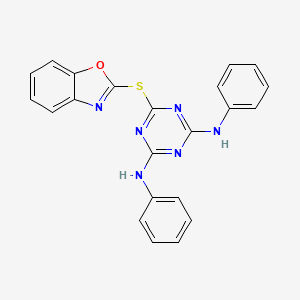
6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzoxazole moiety linked to a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and aromatic aldehydes in the presence of a base such as sodium hydroxide.
Formation of Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Coupling Reaction: The final step involves coupling the benzoxazole moiety with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(1,3-benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine involves:
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide and 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones
Triazine Derivatives: Compounds such as cyanuric chloride and its derivatives.
Uniqueness
6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combined benzoxazole and triazine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C22H16N6OS |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H16N6OS/c1-3-9-15(10-4-1)23-19-26-20(24-16-11-5-2-6-12-16)28-21(27-19)30-22-25-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,26,27,28) |
Clave InChI |
ANYLDGXKDYOXJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


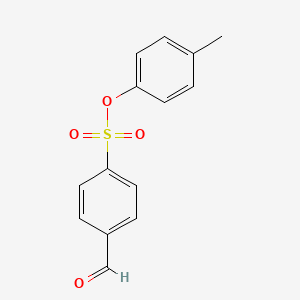
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](pyridin-4-yl)methanone](/img/structure/B15011047.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
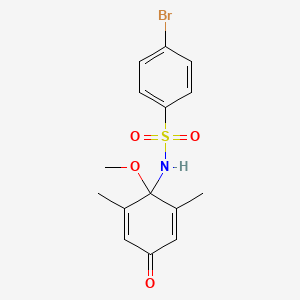
![4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011081.png)
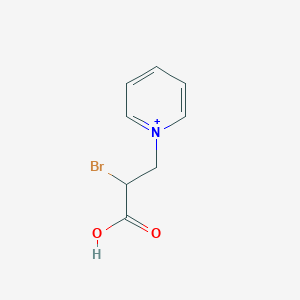
![4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15011136.png)
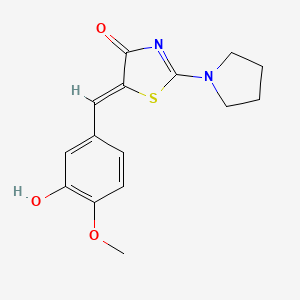
![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
